Cas no 127958-02-5 (2-Amino-4-propylpyrimidine-5-carboxylic acid)

2-Amino-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative with a propyl substituent at the 4-position and a carboxylic acid group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyrimidine core structure is valuable for constructing heterocyclic compounds with potential biological activity. The presence of both amino and carboxylic acid functional groups enhances its reactivity, enabling further derivatization through amidation, esterification, or other coupling reactions. The propyl side chain may influence lipophilicity, making it useful for modulating physicochemical properties in drug design. It is typically handled under standard laboratory conditions, with stability dependent on storage environment.
2-Amino-4-propylpyrimidine-5-carboxylic acid structure
127958-02-5 structure
Product name:2-Amino-4-propylpyrimidine-5-carboxylic acid
CAS No:127958-02-5
MF:C8H11N3O2
MW:181.191841363907
CID:4692742

2-Amino-4-propylpyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-propylpyrimidine-5-carboxylic acid
    • Oprea1_185610
    • 2-Amino-4-propylpyrimidine-5-carboxylic acid
    • Inchi: 1S/C8H11N3O2/c1-2-3-6-5(7(12)13)4-10-8(9)11-6/h4H,2-3H2,1H3,(H,12,13)(H2,9,10,11)
    • InChI Key: FYGIAJGIHGLMOC-UHFFFAOYSA-N
    • SMILES: OC(C1=CN=C(N)N=C1CCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Topological Polar Surface Area: 89.1

2-Amino-4-propylpyrimidine-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-685340-0.25g
2-amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5
0.25g
$670.0 2023-03-10
Enamine
EN300-685340-10.0g
2-amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5
10.0g
$3131.0 2023-03-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361114-250mg
2-Amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5 95%
250mg
¥14472.00 2024-08-09
Enamine
EN300-685340-0.1g
2-amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5
0.1g
$640.0 2023-03-10
Enamine
EN300-685340-0.5g
2-amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5
0.5g
$699.0 2023-03-10
Enamine
EN300-685340-5.0g
2-amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5
5.0g
$2110.0 2023-03-10
Enamine
EN300-685340-1.0g
2-amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5
1g
$0.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361114-100mg
2-Amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5 95%
100mg
¥17280.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361114-50mg
2-Amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5 95%
50mg
¥15422.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361114-500mg
2-Amino-4-propylpyrimidine-5-carboxylic acid
127958-02-5 95%
500mg
¥16351.00 2024-08-09

Additional information on 2-Amino-4-propylpyrimidine-5-carboxylic acid

Recent Advances in the Study of 2-Amino-4-propylpyrimidine-5-carboxylic acid (CAS: 127958-02-5)

2-Amino-4-propylpyrimidine-5-carboxylic acid (CAS: 127958-02-5) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of enzyme inhibition and therapeutic agent design. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications in the pharmaceutical industry.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 2-Amino-4-propylpyrimidine-5-carboxylic acid, highlighting its role as a key intermediate in the production of novel kinase inhibitors. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, and achieved a high yield of the target compound. The study also emphasized the compound's stability under various conditions, making it a viable candidate for further pharmaceutical applications.

In another recent investigation, the compound's potential as an inhibitor of dihydroorotate dehydrogenase (DHODH) was evaluated. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has been linked to anti-inflammatory and anti-cancer effects. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated that 2-Amino-4-propylpyrimidine-5-carboxylic acid exhibited moderate inhibitory activity against DHODH, suggesting its potential as a scaffold for the development of new therapeutic agents targeting this enzyme.

Further research has explored the compound's interactions with other biological targets. A 2024 study in ACS Chemical Biology investigated its binding affinity for various protein kinases, revealing selective inhibition patterns that could be leveraged for the design of targeted therapies. The study utilized molecular docking and kinetic assays to elucidate the compound's mechanism of action, providing a foundation for future structure-activity relationship (SAR) studies.

Beyond its biological activities, 2-Amino-4-propylpyrimidine-5-carboxylic acid has also been studied for its physicochemical properties. A recent article in the Journal of Pharmaceutical Sciences (2023) characterized its solubility, permeability, and stability under physiological conditions. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability, which are key considerations in the early stages of drug development.

In conclusion, the latest research on 2-Amino-4-propylpyrimidine-5-carboxylic acid (CAS: 127958-02-5) underscores its versatility and promise as a building block for drug discovery. Its synthetic accessibility, biological activity, and favorable physicochemical properties make it a valuable compound for further investigation. Future studies should focus on optimizing its inhibitory potency, exploring additional biological targets, and advancing its development into clinically relevant therapeutics.

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